molecular formula C23H21ClN4O2 B3550094 3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide

3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B3550094
M. Wt: 420.9 g/mol
InChI Key: YQZKHSRCXIIDIF-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a chloro-substituted benzamide, and an ethoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-4-30-18-9-7-17(8-10-18)28-26-21-11-15(3)20(13-22(21)27-28)25-23(29)16-6-5-14(2)19(24)12-16/h5-13H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZKHSRCXIIDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate by reacting 4-ethoxyphenylamine with a suitable diazonium salt under acidic conditions.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The chlorinated benzotriazole is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide

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